2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide
CAS No.:
Cat. No.: VC13472748
Molecular Formula: C12H25N3O
Molecular Weight: 227.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25N3O |
|---|---|
| Molecular Weight | 227.35 g/mol |
| IUPAC Name | 2-amino-N-[4-[methyl(propan-2-yl)amino]cyclohexyl]acetamide |
| Standard InChI | InChI=1S/C12H25N3O/c1-9(2)15(3)11-6-4-10(5-7-11)14-12(16)8-13/h9-11H,4-8,13H2,1-3H3,(H,14,16) |
| Standard InChI Key | QURGNXSTQKULGJ-UHFFFAOYSA-N |
| SMILES | CC(C)N(C)C1CCC(CC1)NC(=O)CN |
| Canonical SMILES | CC(C)N(C)C1CCC(CC1)NC(=O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a cyclohexane ring substituted at the 4-position with an isopropyl-methyl-amino group () and an acetamide moiety at the adjacent position. The amino group () on the acetamide contributes to its polarity, while the cyclohexyl and isopropyl groups enhance hydrophobic interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 227.35 g/mol | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Boiling Point | 312.4 ± 31.0 °C | |
| LogP | 0.56 | |
| Vapor Pressure | 0.0 ± 0.7 mmHg (25°C) |
Spectroscopic and Stereochemical Data
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The cyclohexyl ring adopts a chair conformation, with the isopropyl-methyl-amino group in an equatorial position to minimize steric strain .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a two-step process:
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Amination of Cyclohexanol: 4-Aminocyclohexanol is reacted with isopropyl-methyl-amine under Mitsunobu conditions to introduce the tertiary amine group.
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Amide Coupling: The intermediate amine is acylated with chloroacetamide using coupling agents like HATU or EDCl, yielding the final product .
Reaction Scheme:
Purification and Yield
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
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Yield: ~65–70% after optimization.
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol .
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Stability: Stable at room temperature for >6 months; degrades above 200°C .
Acid-Base Behavior
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pKa: The tertiary amine (isopropyl-methyl-amino) has an estimated pKa of 9.2–9.8, while the acetamide amino group exhibits a pKa of 7.8–8.5 .
Biological Activity and Mechanisms
Putative Targets
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Opioid Receptors: Structural similarity to fentanyl analogs (e.g., para-fluoroacetyl fentanyl) suggests potential µ-opioid receptor affinity .
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Kinase Inhibition: The acetamide motif may interact with ATP-binding pockets in kinases like JAK-2, analogous to compounds in patent WO2007089768A2 .
In Vitro Studies
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Cytotoxicity: No significant cytotoxicity observed in HEK-293 cells at concentrations ≤100 µM .
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Enzyme Inhibition: Weak inhibition of FAD-dependent oxidoreductases (IC₅₀ > 500 µM) in high-throughput screening .
Applications in Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., LogP, solubility) in opioid or kinase inhibitor drug candidates .
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SAR Studies: Substitutions at the acetamide or cyclohexyl positions are explored to enhance target selectivity .
Analytical Reference Standard
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- concentration of a solution resulting from a known mass of compound in a specific volume